Tirucallane

Beschreibung

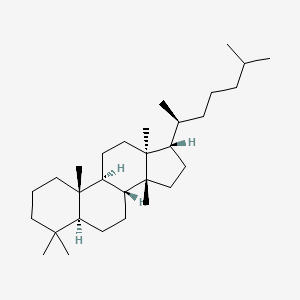

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H54 |

|---|---|

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

(5S,8R,9S,10R,13S,14R,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30+/m0/s1 |

InChI-Schlüssel |

ZQIOPEXWVBIZAV-RSKDDJKESA-N |

Isomerische SMILES |

C[C@@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C |

Synonyme |

tirucallane |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Core Structure of Tirucallane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental structure of tirucallane-type triterpenoids, a significant class of natural products with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] A thorough understanding of their core structure is essential for structure-activity relationship (SAR) studies, chemical synthesis, and the development of novel therapeutic agents.

The this compound Core Scaffold

This compound triterpenoids are tetracyclic compounds built upon a 30-carbon framework.[2][3][4] The core structure consists of a fused four-ring system (A, B, C, D) and a characteristic C-17 side-chain. The this compound skeleton is a stereoisomer of euphane, specifically differing in the configuration at the C-20 position.[2]

The fundamental structure is derived from the cyclization of squalene.[5][6] This biosynthetic origin leads to a complex and highly specific three-dimensional architecture. The tetracyclic system is composed of three six-membered rings (A, B, and C) and one five-membered ring (D).[2] Modifications to this core, such as variations in the side chain, the degree and position of hydroxylation, and the presence of glycosidic moieties, give rise to the vast diversity of naturally occurring this compound derivatives and are crucial determinants of their biological activity.[1]

Stereochemistry

The defining stereochemical features of the this compound skeleton distinguish it from other related triterpenoids like lanostane and euphane. The relative configuration is critical for its biological activity. Key stereochemical points are:

-

C-20 Configuration : this compound is characterized by a 20S configuration, which is the primary distinction from the euphane skeleton (20R).[2]

-

Methyl Group Orientations : The stereochemistry of the methyl groups at various positions is a key identifier. In this compound-type compounds:

-

Me-18 (at C-13) is typically α-oriented (pointing down).

-

Me-21 (at C-20) is typically β-oriented (pointing up).

-

Me-30 (at C-10) is typically β-oriented.[7]

-

-

Ring Junctions : The ring junctions generally exhibit a trans-trans-trans fusion, contributing to a relatively rigid, chair-like conformation for the rings.

These stereochemical assignments are typically confirmed through Nuclear Overhauser Effect (NOESY) NMR experiments, which reveal through-space correlations between protons. For instance, NOESY correlations between Me-19 and Me-30, and between Me-30 and Me-21, support the characteristic this compound stereochemistry.[7]

Quantitative Structural Data

The precise structural parameters of this compound triterpenoids are determined using techniques like X-ray crystallography and NMR spectroscopy. While bond lengths and angles vary slightly between different derivatives, the following table summarizes typical ¹³C NMR chemical shifts for the core carbon atoms of a representative this compound skeleton, providing a quantitative fingerprint for identification.

| Carbon Atom | Typical ¹³C NMR Chemical Shift (δc, ppm) | Carbon Atom | Typical ¹³C NMR Chemical Shift (δc, ppm) |

| C-1 | 30-40 | C-16 | 25-35 |

| C-2 | 20-30 | C-17 | 45-55 |

| C-3 | 70-80 (if hydroxylated) | C-18 | 15-25 |

| C-4 | 35-45 | C-19 | 15-25 |

| C-5 | 40-50 | C-20 | 35-45 |

| C-6 | 18-28 | C-21 | 18-28 |

| C-7 | 115-125 (if double bond at C7-C8) | C-22 | 30-40 |

| C-8 | 135-145 (if double bond at C7-C8) | C-23 | 25-35 |

| C-9 | 45-55 | C-24 | 120-130 (if double bond at C24-C25) |

| C-10 | 35-45 | C-25 | 130-140 (if double bond at C24-C25) |

| C-11 | 20-30 | C-26 | 20-30 |

| C-12 | 25-35 | C-27 | 20-30 |

| C-13 | 40-50 | C-28 | 25-35 |

| C-14 | 45-55 | C-29 | 15-25 |

| C-15 | 30-40 | C-30 | 20-30 |

| Note: Chemical shifts are approximate and can vary based on the specific substituent groups and the solvent used. Data compiled from representative compounds described in the literature.[7][8] |

Experimental Protocols for Structural Elucidation

The determination of the structure of a novel this compound triterpenoid follows a standardized set of analytical procedures.

A. Isolation and Purification:

-

Extraction: The plant material (e.g., leaves, stems, resin) is typically dried, powdered, and extracted with a series of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol.[9][10]

-

Fractionation: The crude extract is subjected to preliminary separation using techniques like column chromatography over silica gel or Sephadex.

-

Purification: Final purification of individual compounds is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC).

B. Structure Determination:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula of the compound.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for structure elucidation.

-

1D NMR: ¹H NMR provides information on the number and type of protons, while ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number of methyl, methylene, methine, and quaternary carbons.[7][11]

-

2D NMR: A suite of 2D NMR experiments is used to piece the structure together:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity within spin systems.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for connecting different fragments of the molecule.[7][8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining the relative stereochemistry of the molecule.[7][11]

-

-

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute configuration.[8][12][13]

Visualized Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mangrove this compound- and Apothis compound-Type Triterpenoids: Structure Diversity of the C-17 Side-Chain and Natural Agonists of Human Farnesoid/Pregnane–X–Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New this compound-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound triterpenoids from the stems of Brucea mollis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Euphane and this compound Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-type triterpenoids from Dysoxylum lenticellatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sesquiterpenoids and this compound triterpenoids from the roots of Scorzonera divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tirucallane Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallanes represent a significant subclass of tetracyclic triterpenoids, renowned for their diverse and promising pharmacological activities. As precursors to various bioactive compounds, including limonoids and quassinoids, understanding their biosynthesis is pivotal for advancements in drug discovery and metabolic engineering. This technical guide provides a comprehensive overview of the tirucallane biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory networks. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and exploitation of this important class of natural products.

Introduction to this compound Biosynthesis

The biosynthesis of this compound-type triterpenoids is a specialized branch of the extensive isoprenoid pathway. Like all triterpenoids, the journey begins with the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways depending on the cellular compartment: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the 15-carbon intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, a critical step catalyzed by squalene synthase (SQS), yields the 30-carbon linear hydrocarbon, squalene. Squalene epoxidase (SQE) then introduces an epoxide ring to form (3S)-2,3-oxidosqualene, the universal precursor for the cyclization of almost all triterpenoids.

The crucial branching point from general sterol and other triterpenoid biosynthesis pathways occurs at the cyclization of 2,3-oxidosqualene. This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, the formation of the this compound skeleton is mediated by a specialized OSC, tirucalladienol synthase .

The Core Biosynthetic Pathway

The central enzymatic step in this compound biosynthesis is the cyclization of (3S)-2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol. This reaction is catalyzed by the enzyme tirucalladienol synthase (EC 5.4.99.56). In the model plant Arabidopsis thaliana, this enzyme is known as PENTACYCLIC TRITERPENE SYNTHASE 3 (PEN3).[1]

The proposed catalytic mechanism involves a series of protonations, carbocation rearrangements, and deprotonation steps, leading to the characteristic this compound skeleton. The product, tirucalla-7,24-dien-3β-ol, serves as the foundational molecule for the subsequent biosynthesis of a vast array of this compound derivatives through the action of modifying enzymes such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases.

Below is a DOT language representation of the core this compound biosynthesis pathway.

Caption: Core this compound biosynthesis pathway from 2,3-oxidosqualene.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is crucial for metabolic engineering and optimizing production. However, specific enzyme kinetic parameters for tirucalladienol synthases and in planta yields of tirucallanes are not extensively reported in the literature. The following table summarizes available and representative data.

| Parameter | Organism/Enzyme | Value | Notes |

| Product Yield | Arabidopsis thaliana (PEN3) | ~85% tirucalla-7,24-dien-3β-ol | The enzyme also produces minor amounts of other triterpenoids.[2][3] |

| Enzyme Kinetics | Tirucalladienol Synthase | Data not available | Specific Km and Vmax values for tirucalladienol synthase are not well-documented in publicly available literature. |

| Metabolite Levels | Various Plant Species | Highly variable | This compound concentrations are dependent on the plant species, tissue type, developmental stage, and environmental conditions. |

Regulatory Mechanisms

The biosynthesis of tirucallanes, like other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. Phytohormones, particularly jasmonates, play a central role in this regulation.

The jasmonate signaling pathway is a key activator of defense-related secondary metabolism, including terpenoid biosynthesis. Upon perception of a stimulus, such as herbivory or pathogen attack, jasmonic acid (JA) levels rise, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors that upregulate the expression of biosynthetic genes.

A key transcription factor in this pathway is MYC2 , a basic helix-loop-helix (bHLH) transcription factor. MYC2 has been shown to directly bind to the promoters of various terpene synthase genes, activating their transcription.[4][5] While direct regulation of tirucalladienol synthase by MYC2 has not been explicitly demonstrated, the involvement of MYC2 in the regulation of other triterpene synthases suggests a similar mechanism may be at play.

The following diagram illustrates the potential regulatory role of the jasmonate signaling pathway on this compound biosynthesis.

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Tirucalladienol Synthase

This protocol describes a general approach for the expression of a plant-derived tirucalladienol synthase, such as Arabidopsis thaliana PEN3, in a microbial host like Escherichia coli or Saccharomyces cerevisiae, followed by purification.

Workflow Diagram:

Caption: Workflow for recombinant tirucalladienol synthase production.

Methodology:

-

Gene Cloning: The full-length coding sequence of the target tirucalladienol synthase is amplified from cDNA and cloned into a suitable expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for simplified purification.

-

Host Transformation: The expression construct is transformed into a suitable host strain, such as E. coli BL21(DE3) for bacterial expression or a specific yeast strain for eukaryotic expression.

-

Protein Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside [IPTG] in E. coli).

-

Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer containing protease inhibitors.

-

Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein fraction is subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid [Ni-NTA] agarose for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted.

-

Verification: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and its identity can be confirmed by Western blotting using an antibody against the affinity tag.

Enzyme Assay for Tirucalladienol Synthase

This protocol outlines a method to determine the activity of a purified tirucalladienol synthase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate or Tris-HCl), a detergent to solubilize the substrate (e.g., CHAPS), and the substrate, (3S)-2,3-oxidosqualene.

-

Enzyme Addition: The reaction is initiated by adding a known amount of the purified tirucalladienol synthase.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the tirucalla-7,24-dien-3β-ol produced.

Metabolite Extraction and Analysis of Tirucallanes from Plant Tissue

This protocol describes the extraction and analysis of tirucallanes from plant material.

Methodology:

-

Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with an appropriate organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol). Sonication or shaking can be used to improve extraction efficiency.

-

Fractionation (Optional): The crude extract can be further partitioned between different solvents (e.g., hexane and methanol/water) to separate compounds based on polarity.

-

Derivatization: For GC-MS analysis, the hydroxyl groups of the triterpenoids are often derivatized (e.g., silylated with BSTFA) to increase their volatility.[6]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The separation is typically performed on a non-polar capillary column. The mass spectrometer is operated in full-scan mode for identification and can be used in selected ion monitoring (SIM) mode for quantification.[7]

Gene Expression Analysis by qRT-PCR

This protocol details the quantification of tirucalladienol synthase gene expression levels using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

-

RNA Extraction: Total RNA is isolated from plant tissue using a suitable kit or protocol, followed by DNase treatment to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the tirucalladienol synthase gene, and a reference gene (for normalization), and the synthesized cDNA as a template.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion and Future Perspectives

The this compound biosynthesis pathway represents a fascinating area of plant specialized metabolism with significant potential for the production of valuable pharmaceuticals. While the core pathway has been elucidated, further research is needed to fully characterize the kinetics and regulation of tirucalladienol synthases from various plant sources. The development of robust metabolic engineering strategies in microbial or plant-based systems will be crucial for the sustainable production of tirucallanes and their derivatives. The detailed protocols and information provided in this guide aim to equip researchers with the necessary tools to advance our understanding and application of this important biosynthetic pathway.

References

- 1. The transcription factor MYC2 positively regulates terpene trilactone biosynthesis through activating GbGGPPS expression in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tirucalladienol synthase(EC 5.4.99.56) - Creative Enzymes [creative-enzymes.com]

- 3. Product profile of PEN3: the last unexamined oxidosqualene cyclase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MYC2 Transcription Factors TwMYC2a and TwMYC2b Negatively Regulate Triptolide Biosynthesis in Tripterygium wilfordii Hairy Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jfda-online.com [jfda-online.com]

A Technical Guide to the Natural Sources of Tirucallane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of tirucallane derivatives, a significant class of tetracyclic triterpenoids with promising pharmacological activities. This document details their origins in the plant kingdom, with minor sources in marine and fungal organisms. It presents quantitative data on their isolation and biological activities, outlines common experimental protocols for their study, and visualizes key processes and pathways involved in their research.

Introduction to this compound Derivatives

This compound-type triterpenoids are a class of natural products characterized by a specific stereochemistry at C-20 (20S), which distinguishes them from their euphane (20R) epimers. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antiparasitic, and antiviral properties. Their complex structures offer a rich scaffold for medicinal chemistry and drug discovery efforts.

Natural Sources of this compound Derivatives

The primary sources of this compound derivatives are terrestrial plants, particularly those belonging to the Meliaceae and Euphorbiaceae families. However, they have also been isolated from a range of other plant families and, to a lesser extent, from marine and fungal organisms.

Plant Kingdom

Meliaceae Family: This family is a prolific source of structurally diverse this compound triterpenoids.

-

Melia azedarach (Chinaberry): The fruits and bark of this tree are rich in tirucallanes such as melianone, 21-β-acetoxy-melianone, and 3-α-tigloylmelianol.[1][2][3][4]

-

Dysoxylum species: Various parts of Dysoxylum plants, including the stem bark of D. binectariferum[5], D. alliaceum[6], and D. gaudichaudianum[7], as well as the twigs and leaves of D. lenticellatum, have yielded a plethora of this compound derivatives.

-

Aphanamixis polystachya : The stems and leaves of this plant have been found to contain several this compound-type triterpenoids with anti-inflammatory and antifungal activities.

-

Trichilia maynasiana : The leaves of this plant are a known source of this compound-type triterpenes.[8]

Euphorbiaceae Family: This large and diverse family is another major reservoir of this compound derivatives.

-

Euphorbia species: The latex and various parts of plants from the genus Euphorbia, such as E. resinifera[9] and E. desmondii[10][11], are known to produce a variety of this compound and euphane triterpenes. The fleshy stems of E. neriifolia have also been a source of new this compound derivatives with anti-inflammatory properties.[12]

Other Plant Families:

-

Anacardiaceae: Schinus terebinthifolius is a notable source of this compound derivatives with antiparasitic activity.[13][14]

-

Simaroubaceae: Ailanthus triphysa has been shown to contain this compound triterpenes with anti-inflammatory effects.

-

Burseraceae: Species of the genus Commiphora are known to produce these compounds.

-

Thymelaeaceae: Aquilaria sinensis has been identified as a source of this compound triterpenoids.

Marine and Fungal Sources

While less common, this compound derivatives have been reported from marine organisms and fungi, expanding the known diversity of these compounds. Research into these sources is ongoing and represents a promising frontier for the discovery of novel this compound structures.

Quantitative Data

The following tables summarize the yields of representative this compound derivatives from their natural sources and their biological activities, providing a comparative overview for researchers.

Table 1: Yield of this compound Triterpenoids from Melia azedarach Fruits

| Compound | Yield (mg/kg of dry fruit weight) | Reference |

| Melianone | 130 | [1][2] |

| 21-β-Acetoxymelianone | 16 | [1][2] |

| Methyl kulonate | 35 | [1][2] |

| 3-α-Tigloylmelianol | 78 | [1][2] |

Table 2: Cytotoxic Activity of this compound Triterpenoids

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Toonapubesin A | Dysoxylum alliaceum | A549 (Lung) | 7.81 ± 0.02 | [6] |

| Unnamed Tirucallanes (Compounds 1-6) | Dysoxylum binectariferum | HepG2 (Liver) | 7.5 - 9.5 | [5] |

| Compound 2 | Dysoxylum gaudichaudianum | HeLa (Cervical) | 29.23 | [7] |

| Compound 4 | Dysoxylum gotadhora | HCT-116 (Colon) | 3.7 - 4.4 | [15] |

| Compound 11 | Dysoxylum gotadhora | DLD-1 (Colon) | 3.7 - 4.4 | [15] |

| Compound 20 | Melia azedarach | HepG2 (Liver) | 6.9 | [16] |

| Compound 20 | Melia azedarach | SGC7901 (Stomach) | 6.9 | [16] |

Table 3: Anti-inflammatory and Antiparasitic Activities of this compound Triterpenoids

| Compound | Source Organism | Biological Activity | Target/Assay | IC50 / EC50 | Reference |

| Meliadubin B | Melia dubia | Anti-inflammatory | Superoxide anion generation in neutrophils | 5.54 ± 0.36 µM | [17][18] |

| Ailantriphysa A | Ailanthus triphysa | Anti-inflammatory | NO production in RAW 264.7 cells | 8.1 µM | |

| Natural & Semi-synthetic Tirucallanes | Schinus terebinthifolius | Antiparasitic | Trypanosoma cruzi trypomastigotes | 15 - 58 µg/mL | [13][14][19] |

| Natural & Semi-synthetic Tirucallanes | Schinus terebinthifolius | Antiparasitic | Leishmania (L.) infantum amastigotes | 28 - 97 µg/mL | [13][14][19] |

| Desmondiins A, C, D, F, H, M | Euphorbia desmondii | Antiparasitic | Trypanosoma cruzi epimastigotes | 3 - 5 µM | [11] |

| Desmondiin A | Euphorbia desmondii | Antiparasitic | T. cruzi amastigote replication | 2.5 ± 0.3 µM | [11] |

Experimental Protocols

The isolation and characterization of this compound derivatives involve a series of standard phytochemical techniques. A general workflow is outlined below.

Plant Material Collection and Preparation

The relevant plant parts (e.g., fruits, stem bark, leaves) are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The plant material is then air-dried or freeze-dried and ground into a fine powder.

Extraction

The powdered plant material is typically extracted exhaustively with a solvent or a series of solvents of increasing polarity. A common starting solvent is methanol or ethanol. The crude extract is then concentrated under reduced pressure. For targeted isolation, the crude extract is often partitioned between different immiscible solvents, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7][12]

Isolation and Purification

The resulting fractions are subjected to various chromatographic techniques to isolate the pure compounds.

-

Column Chromatography (CC): This is the primary method for the initial separation of compounds. Silica gel is a common stationary phase, with gradient elution using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of the isolated compounds. A C18 column is frequently used for reversed-phase HPLC.[12]

-

Other Techniques: Techniques such as Sephadex LH-20 column chromatography are also employed for purification.[12]

Structure Elucidation

The chemical structures of the purified this compound derivatives are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[6][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.[6][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[18]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound derivative research and a key signaling pathway affected by these compounds.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Their cytotoxic and anti-inflammatory activities are of particular interest in drug development.

Induction of Apoptosis

Many this compound derivatives have been shown to induce apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. These compounds can modulate the balance of the Bcl-2 family of proteins, which are critical regulators of this pathway. By inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL and/or activating pro-apoptotic proteins such as Bax and Bak, this compound derivatives can lead to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, culminating in the execution of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of several this compound derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting this pathway, this compound derivatives can effectively reduce the inflammatory response.

Modulation of PI3K/Akt and MAPK Pathways

There is emerging evidence that this compound derivatives may also interact with other critical signaling pathways, such as the PI3K/Akt and MAPK pathways.[20][21][22][23] These pathways are central to cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. For instance, (-)-leucophyllone, a this compound triterpenoid, has been shown to enhance insulin secretion via the IRS-2/PI3K/Akt signaling pathway.[24] Further research is needed to fully elucidate the interactions of this compound derivatives with these complex signaling networks.

Conclusion

This compound derivatives represent a vast and structurally diverse group of natural products with significant therapeutic potential. The plant kingdom, especially the Meliaceae and Euphorbiaceae families, remains the most abundant source for the discovery of new this compound compounds. The continued exploration of these natural sources, coupled with detailed mechanistic studies of their biological activities, will be crucial for the development of novel drug candidates for the treatment of cancer, inflammatory diseases, and parasitic infections. This guide provides a foundational resource for researchers dedicated to advancing the science and application of these remarkable natural compounds.

References

- 1. Cytotoxic this compound Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic this compound triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic this compound Triterpenoids from Melia azedarach Fruits [ouci.dntb.gov.ua]

- 5. Cytotoxic and anti-inflammatory this compound triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.unpad.ac.id [chemistry.unpad.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 12. Anti-inflammatory effect of euphane- and this compound-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiparasitic Activity of Natural and Semi-Synthetic this compound Triterpenoids from Schinus terebinthifolius (Anacardiaceae): Structure/Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiparasitic activity of natural and semi-synthetic this compound triterpenoids from Schinus terebinthifolius (Anacardiaceae): structure/activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. (-)-Leucophyllone, a this compound Triterpenoid from Cornus walteri, Enhances Insulin Secretion in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Dichotomy of Tirucallane and Euphane Triterpenoids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core stereochemical differences between tirucallane and euphane triterpenoids, two classes of tetracyclic triterpenes that present a significant challenge in natural product chemistry due to their structural similarity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their stereochemistry, spectroscopic differentiation, experimental protocols for their analysis, and the implications of their stereoisomerism on biological activity.

Core Stereochemical Distinction: The C-20 Epimerization

This compound and euphane triterpenoids are diastereomers, differing only in the stereochemistry at the C-20 position. This compound possesses a 20S configuration, while euphane has a 20R configuration.[1] This subtle difference in the orientation of the side chain has profound implications for the overall conformation of the molecule and, consequently, its biological activity.

Below is a diagram illustrating the fundamental stereochemical difference between the this compound and euphane skeletons.

Caption: Core stereochemical difference between this compound and Euphane.

Spectroscopic Differentiation: A Guide to NMR and X-ray Crystallography

The structural elucidation and differentiation of this compound and euphane stereoisomers rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy: Unraveling the Stereochemistry in Solution

One-dimensional (1D) and two-dimensional (2D) NMR experiments are the most powerful tools for distinguishing between this compound and euphane isomers in solution. Key diagnostic signals in the ¹H and ¹³C NMR spectra, and particularly specific through-space correlations in Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive.

Key Diagnostic NMR Features:

A critical diagnostic tool is the Nuclear Overhauser Effect (NOE), which reveals the spatial proximity of protons. The key differentiating NOEs are between the C-21 methyl protons (H₃-21) and protons on the D-ring and the side chain.

-

In the this compound (20S) series , a characteristic NOE correlation is observed between H₃-21 and H-17.

-

In the euphane (20R) series , a key NOE correlation is seen between H₃-21 and H-16.

The following diagram illustrates these key diagnostic NOESY correlations.

References

The Therapeutic Potential of Tirucallane Compounds: A Technical Guide to Their Biological Activities

Tirucallane-type triterpenoids, a class of tetracyclic triterpenoids, represent a promising frontier in the discovery of novel therapeutic agents.[1][2] Isolated from a variety of plant sources, particularly species from the Meliaceae, Euphorbiaceae, and Burseraceae families, these complex natural products have demonstrated a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This technical guide provides an in-depth overview of the core biological activities of this compound compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activities

A significant area of investigation for this compound triterpenoids is their potential as anticancer agents.[1][5] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of several this compound triterpenes against various cancer cell lines, highlighting the influence of structural features on their activity.

| Compound Name/Number | Source Organism | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Observations | Reference |

| Oddurensinoid H | Commiphora oddurensis | HeLa (Cervical Cancer) | 36.9 | The presence of a hydroxyl group at C-25 appears to be a key feature for its potent activity. | [1][6] |

| This compound Triterpenoids (1-6) | Dysoxylum binectariferum | HepG2 (Liver Cancer) | 7.5 - 9.5 | These compounds showed significant selective cytotoxicity against five tumor cell lines. | [7] |

| Compound 5 | Amoora dasyclada | SMMC-7721 (Liver Cancer) | Strong Activity | Exhibited strong activity against human liver cancer cells. | [5][8] |

| 3-α-tigloylmelianol (1) | Melia azedarach | A549 (Lung Cancer) | 91.8 (µg/mL) | Showed moderate antiproliferative effect. | [9] |

| 21-β-acetoxymelianone (3) | Melia azedarach | A549 (Lung Cancer) | 100 (µg/mL) | Demonstrated cytotoxic and moderate antiproliferative activities. | [9] |

| Melianone (2) | Melia azedarach | A549 (Lung Cancer) | 3.6 (µg/mL) - CC50 | Exhibited the highest cytotoxic effect among the tested compounds from this source. | [9] |

| Desmondiin A | Euphorbia desmondii | Trypanosoma cruzi amastigotes | 2.5 ± 0.3 | Showed potent inhibition of amastigote replication in host cells, comparable to benznidazole. | [10] |

| Desmondiins A, C, D, F, H, M | Euphorbia desmondii | Trypanosoma cruzi epimastigotes | 3 - 5 | Exhibited significant trypanocidal activity. | [10] |

Key Takeaway: The degree and position of hydroxylation, the presence of acetoxy or other ester groups, and modifications on the side chain of the this compound skeleton are crucial determinants of their anticancer activity.[1]

Signaling Pathways in Anticancer Activity

This compound compounds often exert their cytotoxic effects by inducing apoptosis , or programmed cell death. This process can be initiated through various signaling cascades, with the modulation of the Bcl-2 family of proteins being a common mechanism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. This compound triterpenes have emerged as promising anti-inflammatory agents, often acting by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory effects of various this compound triterpenes on inflammatory markers.

| Compound Name/Number | Source Organism | Assay | Cell Line | IC50/EC50 (µM) or % Inhibition | Key Structural Features & SAR Observations | Reference |

| Meliasanine A (1) | Melia toosendan | NO Production Inhibition | RAW264.7 | 2.05 | More effective than the positive control, indomethacin (IC50 = 13.18 µM). | [11] |

| Compounds 13, 14, 16, 20, 22, 23 | Melia toosendan | NO Production Inhibition | RAW264.7 | 1.35 - 5.93 | Exhibited significant NO inhibitory effects. | [11] |

| Meliadubin B (2) | Melia dubia | Superoxide Anion Generation | Human Neutrophils | EC50: 5.54 ± 0.36 | Showed the strongest anti-inflammatory effect among the isolates. | [12][13] |

| Neritriterpenol I (2) | Euphorbia neriifolia | IL-6 and TNF-α Inhibition | RAW 264.7 | Strong Inhibition | Unlike euphane-type triterpenes from the same source, this this compound inhibited both IL-6 and TNF-α. | [4] |

| Antidesoside (1) | Antidesma bunius | NO Production Inhibition | BV2 cells, RAW264.7 | 8.5 - 26.9 | Showed strong inhibitory effect on NO production. | [14] |

Key Takeaway: The anti-inflammatory activity of this compound triterpenes is closely linked to their ability to suppress the production of inflammatory mediators.[1] Specific structural features, such as the presence of hydroxyl and ketone groups, appear to be important for this activity.[1]

Signaling Pathways in Anti-inflammatory Action

A crucial mechanism for the anti-inflammatory effects of this compound compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[11] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[11][15]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cancer. Some phytochemicals have been shown to modulate this pathway, affecting cell proliferation, differentiation, and apoptosis.[16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. [Advances in studies on structure and pharmacological activities of natural this compound-type triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from Dysoxylum genus and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of euphane- and this compound-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of this compound triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New this compound-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic and anti-inflammatory this compound triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 9. Cytotoxic this compound Triterpenoids from Melia azedarach Fruits [mdpi.com]

- 10. Euphane and this compound Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Meliasanines A-L, this compound-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

Tirucallane-Type Triterpenoids: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallane-type triterpenoids, a class of tetracyclic triterpenoids, are a significant group of natural products found in a variety of medicinal plants. Traditionally, plants containing these compounds have been used in folk medicine across different cultures to treat a wide range of ailments, including inflammation, cancer, and infections. Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities for isolated this compound derivatives. This in-depth technical guide provides a comprehensive review of the current state of research on this compound-type triterpenoids, focusing on their pharmacological activities, underlying mechanisms of action, and potential as starting points for drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by these fascinating molecules.

Pharmacological Activities of this compound-Type Triterpenoids

This compound-type triterpenoids exhibit a remarkable array of pharmacological effects, with anticancer and anti-inflammatory activities being the most extensively studied. The following sections and tables summarize the quantitative data on these activities, providing a comparative overview of the potency of various this compound derivatives isolated from different traditional medicinal plants.

Anticancer Activity

A significant number of this compound triterpenoids have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The structural diversity within this class of compounds allows for a broad spectrum of anticancer activity, with specific derivatives showing high efficacy against particular cancer types. The table below presents a summary of the cytotoxic activity of selected this compound triterpenoids, as indicated by their half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of this compound-Type Triterpenoids

| Compound Name/Number | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Flindissol | Luvunga scandens | MCF-7 (Breast) | 13.8 | [1] |

| 3-oxotirucalla-7,24-dien-21-oic-acid | Luvunga scandens | MCF-7 (Breast) | 27.5 | [1] |

| Compound 5 from Amoora dasyclada | Amoora dasyclada | SMMC-7721 (Liver) | Strong Activity | [2][3] |

| This compound triterpenoids (compounds 1-6) | Dysoxylum binectariferum | HepG2 (Liver) | 7.5-9.5 | [4] |

| Compound from Dysoxylum gaudichaudianum (Compound 2) | Dysoxylum gaudichaudianum | HeLa (Cervical) | 29.23 | [5] |

| Desmondiin A | Euphorbia desmondii | T. cruzi amastigotes | 2.5 ± 0.3 | [6][7] |

| Desmondiins A, C, D, F, H, and M | Euphorbia desmondii | T. cruzi epimastigotes | 3-5 | [6][7] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound triterpenoids have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. The table below summarizes the anti-inflammatory activity of various this compound derivatives.

Table 2: Anti-inflammatory Activity of this compound-Type Triterpenoids

| Compound Name/Number | Source Organism | Assay | IC50/EC50 (µM) | Reference |

| Meliasanines A-L and known analogues (7 compounds) | Melia toosendan | NO Production Inhibition (RAW264.7) | 1.35 - 5.93 | [8] |

| Meliadubin B | Melia dubia | Superoxide Anion Generation (human neutrophils) | EC50: 5.54 ± 0.36 | [9] |

| Ailantriphysa A | Ailanthus triphysa | NO Production Inhibition (RAW 264.7) | 8.1 ± 1 | [10] |

Mechanisms of Action: Signaling Pathways

The pharmacological effects of this compound-type triterpenoids are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades affected by these compounds.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many this compound triterpenoids are attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by this compound triterpenoids.

Induction of Apoptosis in Cancer Cells

The anticancer activity of this compound triterpenoids is often mediated by the induction of apoptosis, or programmed cell death. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.

Caption: Induction of apoptosis by this compound triterpenoids.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly cited in the study of this compound-type triterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound triterpenoid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The Griess reagent is used to quantify nitrite (a stable product of NO) in the cell culture supernatant.

Protocol:

-

Cell Seeding and Activation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the this compound triterpenoid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells as described for the NO production assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a cytotoxic compound.

Protocol:

-

Cell Treatment and Harvesting: Treat cancer cells with the this compound triterpenoid at its IC50 concentration for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

This compound-type triterpenoids from traditional medicinal plants represent a rich and promising source of lead compounds for the development of new anticancer and anti-inflammatory drugs. The data summarized in this technical guide highlights the significant potency and diverse mechanisms of action of these natural products. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field.

Future research should focus on several key areas. Firstly, further exploration of the vast chemical diversity of this compound triterpenoids in a wider range of medicinal plants is warranted. Secondly, more in-depth mechanistic studies are needed to identify the specific molecular targets of these compounds and to further elucidate their effects on various signaling pathways. Structure-activity relationship (SAR) studies will be crucial for the rational design and synthesis of more potent and selective analogues. Finally, preclinical and clinical evaluation of the most promising candidates will be essential to translate the therapeutic potential of this compound-type triterpenoids into novel medicines for the treatment of cancer and inflammatory diseases. The continued investigation of these remarkable natural products holds great promise for the future of drug discovery.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity of this compound triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-inflammatory this compound triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. Euphane and this compound Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meliasanines A-L, this compound-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling Novel Tirucallane Derivatives: An In-depth Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel tirucallane derivatives, a class of tetracyclic triterpenoids with promising pharmacological activities. This document details the experimental protocols for their extraction from natural sources, purification, and structural elucidation, alongside an exploration of their biological effects and mechanisms of action.

Introduction to this compound Triterpenoids

This compound-type triterpenoids are a significant class of natural products, predominantly found in the Meliaceae and Euphorbiaceae plant families. These compounds have garnered considerable attention in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antiparasitic effects.[1][2][3][4][5] The unique structural features of the this compound skeleton offer a versatile scaffold for the discovery of new therapeutic agents. This guide will focus on recently discovered novel this compound derivatives and the methodologies employed in their scientific investigation.

Experimental Protocols

Extraction of this compound Derivatives

The initial step in the isolation of this compound derivatives involves the extraction of plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compounds.

Protocol: Solvent Extraction of this compound Derivatives from Plant Material

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with dichloromethane (CH2Cl2) at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:5 (w/v).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated by solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.

Isolation and Purification

Chromatographic techniques are central to the isolation and purification of individual this compound derivatives from the crude extract. A combination of column chromatography and high-performance liquid chromatography (HPLC) is typically employed.

Protocol: Isolation by Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel (70-230 mesh) slurried in the initial mobile phase.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Gradient Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient system for this compound derivatives starts with 100% petroleum ether, gradually increasing the proportion of dichloromethane, followed by a gradient of dichloromethane and ethyl acetate, and finally ethyl acetate and methanol.[2]

-

Petroleum Ether : Dichloromethane (100:0 to 0:100)

-

Dichloromethane : Ethyl Acetate (100:0 to 0:100)

-

Ethyl Acetate : Methanol (100:0 to 80:20)

-

-

Fraction Collection and Analysis: Collect fractions of a defined volume and monitor the separation by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is commonly used for the purification of triterpenoids.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of methanol and water or acetonitrile and water is typically used.[6][7] The specific ratio is optimized for the separation of the target compounds. For example, a mobile phase of methanol-water (85:15) has been successfully used.[7]

-

Detection: As this compound derivatives often lack a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for more sensitive detection.

-

Fraction Collection: Collect the peaks corresponding to the purified compounds.

Structure Elucidation

The chemical structure of the isolated novel this compound derivatives is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are performed to elucidate the complete chemical structure and stereochemistry of the molecule.[2]

Biological Activity Assays

Protocol: Cytotoxicity (MTT) Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isolated this compound derivatives for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Protocol: Anti-inflammatory (Griess) Assay for Nitric Oxide Production

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Data Presentation

The following tables summarize the quantitative data for representative novel this compound derivatives.

Table 1: Cytotoxicity of Novel this compound Derivatives

| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Leutcharic acid | Stereospermum acuminatissimum | THP-1 | 26.83 | [8][9] |

| Dysoxylumin A | Dysoxylum binectariferum | HepG2 | 7.5 | [3] |

| Meliasanine A | Melia toosendan | RAW264.7 (NO inhibition) | 1.35 | [1] |

| Ailantriphysa A | Ailanthus triphysa | RAW 264.7 (NO inhibition) | 8.1 | [10] |

Table 2: Spectroscopic Data for a Novel this compound Derivative (Hypothetical Example)

| Position | 13C NMR (δC) | 1H NMR (δH, mult., J in Hz) | HMBC Correlations |

| 1 | 35.4 | 1.58, m | C-2, C-5, C-10, C-19 |

| 2 | 27.8 | 1.89, m | C-1, C-3, C-10 |

| 3 | 79.1 | 3.22, dd (11.5, 4.5) | C-1, C-2, C-4, C-28, C-29 |

| ... | ... | ... | ... |

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound derivatives.

Caption: Experimental workflow for the discovery and isolation of novel this compound derivatives.

Caption: Inhibition of the NF-κB signaling pathway by a novel this compound derivative.

Conclusion

The discovery and isolation of novel this compound derivatives continue to be a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and characterize these complex natural products. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will be crucial in unlocking their full therapeutic potential. The inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, by compounds like meliasanine A, highlights the potential of this compound derivatives as leads for anti-inflammatory and anticancer drug discovery.[1]

References

- 1. Meliasanines A-L, this compound-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New this compound-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and anti-inflammatory this compound triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory this compound saponins from Paramignya scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity and effect on nitric oxide production of this compound-type triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Euphane and this compound Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of a new this compound derivative isolated from Stereospermum acuminatissimum K. Schum stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Four New this compound Triterpenoids from the Leaves of Ailanthus Triphysa with Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of the Tirucallane Core Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tirucallane-type triterpenoids are a class of natural products characterized by a specific tetracyclic core structure. They are the 20S-stereoisomers of euphane and are found in a variety of plant species, notably within the Euphorbiaceae family. These compounds have garnered significant interest in the scientific community due to their diverse and promising biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. A thorough understanding of their spectroscopic characteristics is fundamental for their isolation, identification, and structural elucidation, which are critical steps in drug discovery and development.

This technical guide provides a comprehensive overview of the spectroscopic data associated with the this compound core structure. It is designed to serve as a valuable resource for researchers and professionals engaged in the study and application of these important natural products. The information presented herein is a compilation of data from various this compound derivatives, from which the characteristic spectroscopic features of the core skeleton have been deduced.

Spectroscopic Data of the this compound Core

The following tables summarize the characteristic spectroscopic data for the this compound core structure, derived from the analysis of various naturally occurring this compound-type triterpenoids. It is important to note that the exact chemical shifts and fragmentation patterns can vary depending on the specific substitution pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of triterpenoids. The ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

Table 1: Characteristic ¹H NMR Chemical Shifts for the this compound Core

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| H-3 | 3.20 - 3.50 | dd, t | Position and multiplicity can vary significantly with substitution at C-3. |

| H-5 | 0.80 - 1.50 | m | |

| H-7 | 5.10 - 5.60 | m, br s | Olefinic proton, characteristic of a Δ⁷ double bond. |

| H-18 (Me) | 0.75 - 1.00 | s | Tertiary methyl group. |

| H-19 (Me) | 0.85 - 1.10 | s | Tertiary methyl group. |

| H-21 (Me) | 0.80 - 0.95 | d | Secondary methyl group, coupling with H-20. |

| H-28 (Me) | 0.80 - 1.05 | s | Tertiary methyl group. |

| H-29 (Me) | 0.80 - 1.05 | s | Tertiary methyl group. |

| H-30 (Me) | 0.90 - 1.15 | s | Tertiary methyl group. |

Note: The chemical shifts of protons on the side chain (C-22 to C-27) are highly variable depending on the side chain structure and are therefore not included as "core" features.

Table 2: Characteristic ¹³C NMR Chemical Shifts for the this compound Core [1]

| Carbon | Chemical Shift (δ, ppm) Range | Notes |

| C-3 | 75.0 - 80.0 | Often oxygenated (hydroxyl or acetoxy group). |

| C-4 | 38.0 - 41.0 | Quaternary carbon. |

| C-5 | 49.0 - 52.0 | |

| C-7 | 115.0 - 125.0 | Olefinic carbon of the Δ⁷ double bond. |

| C-8 | 135.0 - 145.0 | Olefinic quaternary carbon of the Δ⁷ double bond. |

| C-10 | 36.0 - 39.0 | Quaternary carbon. |

| C-13 | 43.0 - 46.0 | Quaternary carbon. |

| C-14 | 49.0 - 52.0 | Quaternary carbon. |

| C-18 | 15.0 - 20.0 | Methyl group. |

| C-19 | 18.0 - 23.0 | Methyl group. |

| C-21 | 18.0 - 22.0 | Methyl group. |

| C-28 | 27.0 - 30.0 | Methyl group. |

| C-29 | 15.0 - 18.0 | Methyl group. |

| C-30 | 25.0 - 28.0 | Methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula.[1]

Table 3: Common Mass Spectrometric Fragmentations for the this compound Core

| Fragmentation Process | Key Fragment Ions (m/z) | Description |

| Loss of side chain | [M - side chain]+ | A common initial fragmentation, particularly in electron ionization (EI-MS). |

| Retro-Diels-Alder (RDA) | Varies | Cleavage of Ring C, characteristic for triterpenoids with a Δ⁷ or Δ⁸ double bond. |

| Dehydration | [M - H₂O]+ | Observed for compounds with hydroxyl groups. |

| Loss of methyl groups | [M - 15]+ | Loss of a CH₃ radical. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The this compound core itself primarily consists of C-H and C-C bonds, but the presence of characteristic functional groups in its derivatives gives rise to distinct absorption bands.

Table 4: Characteristic IR Absorption Bands for Functional Groups Commonly Found on the this compound Core

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Strong, broad |

| C-H (alkane) | 2850 - 3000 | Strong |

| C=O (carbonyl) | 1680 - 1750 | Strong |

| C=C (alkene) | 1640 - 1680 | Weak to medium |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The unsubstituted this compound core does not have a significant chromophore that absorbs in the UV-Vis range. However, the introduction of conjugated double bonds or carbonyl groups can lead to characteristic absorptions. For instance, a this compound derivative with a conjugated enone system will typically show a π → π* transition at higher wavelengths.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound-type triterpenoids, based on common practices reported in the literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or pyridine-d₅. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation: NMR spectra are recorded on high-field spectrometers, typically operating at 400 MHz or higher for ¹H NMR.

-

¹H NMR: Standard one-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: ¹³C NMR spectra are generally recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A suite of two-dimensional NMR experiments is crucial for the complete structural elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Mass Spectrometry (MS)

-

Sample Introduction: Samples can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Techniques:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, allowing for the determination of the molecular weight.

-

-

Mass Analyzer: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements for the determination of elemental compositions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Samples are typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., methanol, ethanol, or hexane).

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

Visualizations of Relevant Pathways

Biosynthetic Pathway of the this compound Core

The biosynthesis of triterpenoids, including the this compound core, follows the isoprenoid pathway. The key precursor, squalene, is cyclized to form the initial tetracyclic cation, which then undergoes a series of rearrangements and enzymatic modifications to yield the diverse array of triterpenoid skeletons.

Caption: General biosynthetic pathway leading to the this compound skeleton.

Signaling Pathway Modulated by a this compound Triterpenoid

Certain this compound triterpenoids have been shown to modulate cellular signaling pathways. For example, some derivatives can influence the IRS-2/PI3K/Akt pathway, which is involved in insulin signaling and cell survival.

Caption: Modulation of the IRS-2/PI3K/Akt signaling pathway by a this compound triterpenoid.

References

Tirucallane Derivatives from Commiphora Species: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction